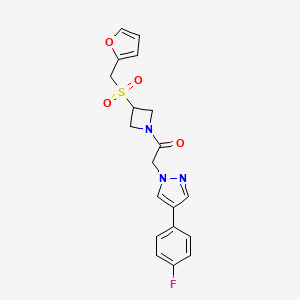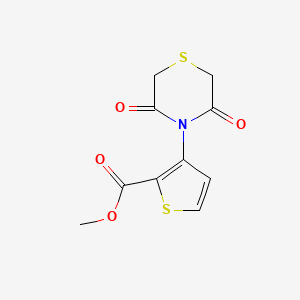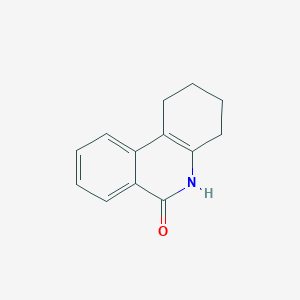
1,2,3,4,5,6-Hexahydrophenanthridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6-Hexahydrophenanthridin-6-one is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 253-255°C . Unfortunately, the boiling point was not available in the search results .科学的研究の応用
1,2,3,4,5,6-Hexahydrophenanthridin-6-one has a wide range of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as the effects of environmental toxins on the nervous system. It has also been used to study the effects of drugs on the brain, as well as the effects of hormones on behavior. In addition, this compound has been used in the study of cancer, diabetes, and Alzheimer's disease.
作用機序
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,3,4,5,6-Hexahydrophenanthridin-6-one are not yet fully understood. These properties are crucial in determining the bioavailability of the compound. Future studies will likely focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications .
実験室実験の利点と制限
1,2,3,4,5,6-Hexahydrophenanthridin-6-one has several advantages for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of scientific research applications, making it a useful tool for studying a variety of biological systems. However, there are also some limitations to using this compound in lab experiments. It is highly reactive, and so must be handled with care. In addition, it can be toxic if ingested, and so must be handled with caution.
将来の方向性
There are a number of potential future directions for research into 1,2,3,4,5,6-Hexahydrophenanthridin-6-one. One potential direction is to further investigate its biochemical and physiological effects. This could include exploring its effects on different cell types, as well as its effects on different diseases. Another potential direction is to further explore its potential applications in drug development. This could include exploring its potential as an anti-cancer agent, as well as its potential as an anti-inflammatory agent. Finally, further research could be conducted into its potential as a neuroprotective agent, as well as its potential as an antioxidant.
合成法
1,2,3,4,5,6-Hexahydrophenanthridin-6-one can be synthesized using a variety of methods, such as the Williamson ether synthesis and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide ion, resulting in the formation of an ether. The Ullmann reaction involves the coupling of two aromatic compounds in the presence of a copper catalyst. Both of these methods are relatively simple and efficient, and can be used to produce this compound in high yields.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
特性
IUPAC Name |
2,3,4,5-tetrahydro-1H-phenanthridin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-2,5,7H,3-4,6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEGERRPLBTERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

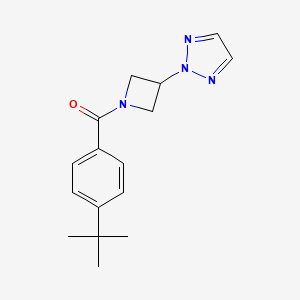
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2854040.png)

![8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B2854043.png)
![(3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B2854045.png)
![5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2854047.png)
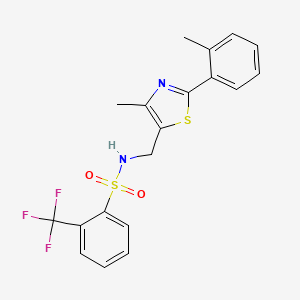

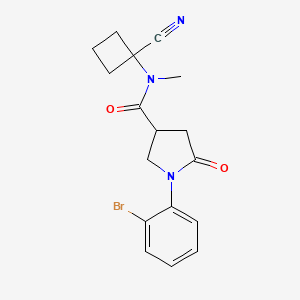
![2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2854053.png)
![3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854054.png)

